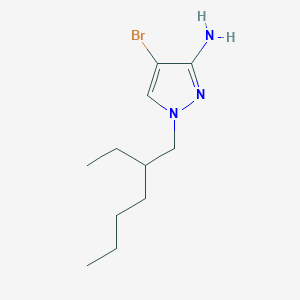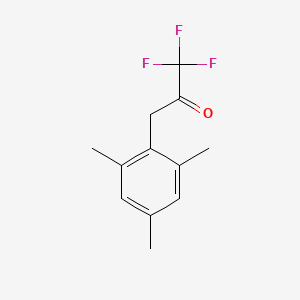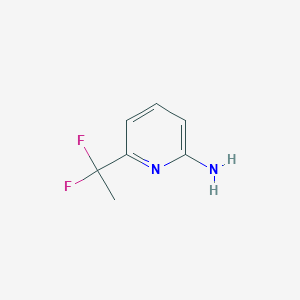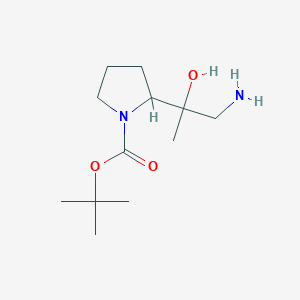
2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenoxy acetic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-fluoro-4-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of scalability and safety. The use of microreactors can enhance reaction efficiency and control, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenoxy acetic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts on peroxisome proliferator-activated receptors, which are nuclear hormone receptors involved in the regulation of gene expression related to inflammation and metabolism.
Pathways Involved: The compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammatory responses, thereby exerting its biological effects.
Comparación Con Compuestos Similares
2-(3-Fluoro-4-nitrophenoxy)acetic acid: Similar structure but with a nitro group instead of a trifluoromethyl group.
4-(Trifluoromethyl)phenoxyacetic acid: Lacks the fluoro group on the phenyl ring.
2-(3-Fluoro-4-(trifluoromethyl)phenoxy)-N-phenylacetamide: Contains an amide group instead of the carboxylic acid group.
Uniqueness: 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C9H6F4O3 |
|---|---|
Peso molecular |
238.14 g/mol |
Nombre IUPAC |
2-[3-fluoro-4-(trifluoromethyl)phenoxy]acetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-7-3-5(16-4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) |
Clave InChI |
SYIDTAKFGCKAHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCC(=O)O)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)

![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)

![(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13530102.png)



![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)
